molecular formula C12H17N B137038 5-(2-Aminopropyl)-2,3-dihydro-1H-indene CAS No. 152624-02-7

5-(2-Aminopropyl)-2,3-dihydro-1H-indene

Cat. No.: B137038
CAS No.: 152624-02-7
M. Wt: 175.27 g/mol
InChI Key: QYVNZHBQYJRLEX-UHFFFAOYSA-N
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Description

Properties

CAS No.

152624-02-7

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine

InChI

InChI=1S/C12H17N/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8-9H,2-4,7,13H2,1H3

InChI Key

QYVNZHBQYJRLEX-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(CCC2)C=C1)N

Canonical SMILES

CC(CC1=CC2=C(CCC2)C=C1)N

Synonyms

5-(2-aminopropyl)-2,3-dihydro-1H-indene
5-NProp-DI HCl

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

5-APDI is characterized by the following chemical properties:

  • Chemical Formula : C₁₂H₁₇N
  • Molar Mass : 175.275 g/mol
  • Chirality : Racemic mixture

5-APDI acts as a weakly selective serotonin releasing agent (SSRA) with notable IC50 values for inhibiting the reuptake of neurotransmitters:

  • Serotonin : 82 nM
  • Dopamine : 1,848 nM
  • Norepinephrine : 849 nM

These properties indicate its potential utility in understanding serotonin-related pathways and their implications in mood disorders and other neuropsychiatric conditions .

Psychoactive Research

5-APDI has been studied for its effects as an entactogen, which may provide insights into the treatment of anxiety and depression. Its ability to induce feelings of emotional closeness and empathy has made it a subject of interest in psychopharmacological studies.

Comparative Studies with Other Compounds

Research has demonstrated that while 5-APDI can fully substitute for MBDB (a known entactogen), it does not fully substitute for amphetamine in trained animal models. This distinction aids researchers in understanding the nuanced effects of various psychoactive substances .

Toxicology Studies

The classification of 5-APDI as a Class B drug under the Misuse of Drugs Act since June 2014 highlights concerns regarding its safety profile. Toxicological studies have indicated potential risks associated with its use, necessitating further investigation into its long-term effects and safety compared to other similar compounds .

Case Study 1: Clinical Observations

In clinical settings, reports have indicated that users of 5-APDI experience heightened sensory perception and emotional responses. These observations have led to discussions regarding its potential therapeutic applications in controlled environments.

Case Study 2: Comparative Analysis with Other Entactogens

A comparative analysis between 5-APDI and other entactogens like MDMA has been conducted to evaluate their pharmacodynamics and subjective effects on users. Findings suggest that while both compounds share some similarities, their mechanisms differ significantly, providing insights into their unique therapeutic potentials .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Psychoactive ResearchStudy of emotional and empathogenic effectsPotential for treating anxiety/depression
Comparative StudiesAnalysis against MBDB and amphetaminesDistinct substitution profiles
ToxicologySafety assessments under controlled conditionsClassified as Class B drug
Clinical ObservationsUser experiences in therapeutic settingsHeightened sensory perception reported

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine
  • Synonyms: 5-APDI, IAP, Indanylaminopropane, 5-(2-Aminopropyl)indane .
  • CAS Numbers : 152623-95-5 (hydrochloride), 152624-02-7 (free base) .
  • Molecular Formula : C₁₂H₁₇N (free base); C₁₂H₁₇N·HCl (hydrochloride).
  • Molecular Weight : 175.27 g/mol (free base); 211.7 g/mol (hydrochloride) .
  • Appearance : White crystalline solid (hydrochloride form) .
  • UV/Vis Absorption : λmax at 271 and 277 nm .

Structural Features: The compound consists of a 2,3-dihydro-1H-indene (indane) backbone substituted with a 2-aminopropyl group at the 5-position.

Pharmacological Context: 5-APDI is a synthetic cathinone derivative, part of the "bath salts" class of new psychoactive substances (NPS). It acts as a central nervous system stimulant, likely via dopamine/norepinephrine reuptake inhibition .

Comparison with Structurally Similar Compounds

Indane-Based Cathinones and Amines

Compound Name Structural Differences Molecular Formula Molecular Weight (g/mol) Key Properties/Effects Legal Status (Examples)
5-APDI 5-position: 2-aminopropyl group C₁₂H₁₇N 175.27 CNS stimulant; NPS Controlled in Alabama, Australia
Indapyrophenidone 5-position: 2-phenyl-2-(pyrrolidin-1-yl) group C₂₁H₂₃NO 305.41 Longer half-life due to pyrrolidine ring; higher lipophilicity Not explicitly listed in evidence
5-Chloro-2,3-dihydro-1H-inden-1-amine 1-position: amine; 5-position: chlorine substituent C₉H₁₀ClN 167.64 Reduced stimulant activity; halogen enhances metabolic stability Unregulated in cited evidence
5-(Chloromethyl)-2,3-dihydro-1H-indene 5-position: chloromethyl group (no amine) C₁₀H₁₁Cl 166.65 Non-psychoactive; industrial applications Not scheduled

Phenethylamine Derivatives

Compound Name Structural Differences Molecular Formula Key Functional Differences
5-APDI Indane backbone with aminopropyl chain C₁₂H₁₇N Enhanced rigidity increases receptor affinity vs. linear analogs
β-Me-PEA (β-Methylphenethylamine) Linear phenethylamine with methyl branch C₉H₁₃N Flexible structure; shorter duration of action
4-APB (4-(2-Aminopropyl)benzofuran) Benzofuran backbone instead of indane C₁₁H₁₃NO Serotonergic effects dominate; associated with MDMA-like toxicity

Analytical Differentiation

Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : Distinguishes 5-APDI (m/z ~175.27) from indapyrophenidone (m/z ~305.41) .
  • NMR Spectroscopy : Aromatic proton signals in 5-APDI (δ 6.8–7.2 ppm) differ from chlorinated analogs (e.g., 5-chloroindane derivatives at δ 7.0–7.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry in salts, critical for forensic identification .

UV/Vis Data :
5-APDI’s λmax at 271/277 nm contrasts with benzofuran-based 4-APB (λmax ~290 nm), aiding in rapid screening .

Legal and Regulatory Status

  • 5-APDI : Controlled under Schedule I in Alabama (2014) and prohibited in Australia under Customs Regulations .
  • Analogous Compounds: 4-APB: Similarly controlled in Alabama and the UK due to MDMA-like risks . MDAT (6,7-Methylenedioxy-2-aminotetralin): Scheduled alongside 5-APDI, reflecting structural and pharmacological similarities .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene to improve yield and purity?

  • Methodological Answer : Utilize a multi-step approach involving reductive amination or alkylation of indene precursors. For example, adapt protocols from indene derivative syntheses (e.g., refluxing with acetic acid and sodium acetate for 3–5 hours to promote cyclization and purification via recrystallization) . Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via 1^1H-NMR to confirm structural integrity .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (1^1H-NMR, 13^{13}C-NMR) to confirm the amine and indene backbone, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups (e.g., NH2_2 stretches at ~3300 cm1^{-1}). For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection, as demonstrated in indene-related studies .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH). Use sealed, amber vials to prevent photodegradation. Monitor decomposition via HPLC and track amine oxidation products, referencing safety data for structurally similar compounds (e.g., 5-methyl-2,3-dihydro-1H-indene stability protocols) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Adopt guidelines from safety data sheets (SDS) of analogous amines and indenes, including:

  • Use of fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).
  • Immediate neutralization of spills with weak acids (e.g., acetic acid).
  • Storage in inert atmospheres (argon or nitrogen) to prevent oxidation .

Q. How can researchers design a baseline toxicity profile for this compound in in vitro models?

  • Methodological Answer : Perform cytotoxicity assays (e.g., MTT or resazurin) on human cell lines (e.g., HEK293 or HepG2). Include positive controls (e.g., cisplatin) and negative controls (DMSO vehicle). Use dose-response curves to calculate IC50_{50} values, as applied in indene derivative toxicity studies .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Employ orthogonal assays (e.g., enzyme-linked immunosorbent assays (ELISA) alongside functional cellular assays) to verify target engagement. Cross-validate results using knockdown/knockout models (e.g., CRISPR-Cas9) to confirm specificity. Reference comparative methodologies from environmental chemistry studies to address variability .

Q. How can structure-activity relationship (SAR) studies be optimized to enhance the pharmacological profile of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., alkyl chain length, aromatic substitutions) and evaluate effects on receptor binding affinity (e.g., via surface plasmon resonance) and metabolic stability (e.g., liver microsome assays). Use computational tools (docking simulations, QSAR models) to prioritize synthetic targets, as seen in indene-based drug discovery .

Q. What methodologies are suitable for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Design microcosm experiments to assess biodegradation (via LC-MS/MS), adsorption to sediment (using batch equilibrium tests), and bioaccumulation in model organisms (e.g., Daphnia magna). Follow protocols from long-term environmental impact projects, such as partitioning coefficients (log KowK_{ow}) determination .

Q. How can enantiomeric resolution of this compound be achieved, and what are the implications for biological activity?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak columns with hexane/isopropanol mobile phases) or enzymatic resolution (e.g., lipase-mediated kinetic separation). Compare enantiomer activity via in vitro receptor binding assays, referencing fluorinated indole resolution techniques .

Q. What experimental designs are optimal for probing interactions between this compound and protein targets?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) or fluorescence polarization to quantify binding thermodynamics. Complement with X-ray crystallography or cryo-EM for structural insights. For dynamic studies, use stopped-flow kinetics, adapting methods from surface chemistry research on organic compound interactions .

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